molecular formula C22H22FNO5S2 B2757203 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide CAS No. 946242-98-4

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide

Cat. No.: B2757203
CAS No.: 946242-98-4
M. Wt: 463.54
InChI Key: VDMQDICJWQFXBF-UHFFFAOYSA-N
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Description

The compound N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide (referred to as G509-0134, Molecular Formula: C₂₂H₂₂FNO₅S₂, Molecular Weight: 463.55 g/mol) features a hybrid structure combining:

  • A 4-fluoro-3-methylbenzenesulfonyl group (electron-withdrawing substituents enhancing metabolic stability).
  • A 2,4-dimethoxybenzamide core (modulating solubility and hydrogen-bonding interactions).

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO5S2/c1-14-11-16(7-9-18(14)23)31(26,27)21(20-5-4-10-30-20)13-24-22(25)17-8-6-15(28-2)12-19(17)29-3/h4-12,21H,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMQDICJWQFXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro group in G509-0134 enhances metabolic stability compared to the 4-methoxy group in G509-0059, which may increase lipophilicity but reduce oxidative resistance .
  • Halogenation Effects : The 3-bromopropyl chain in the thiophen-2-yl benzamide () introduces steric bulk and reactivity for further functionalization, albeit with lower synthetic yield (15%) compared to other analogs .
2.2. Thiophene-Containing Acetamide and Triazole Derivatives
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
2-(2-Oxo-2H-chromen-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide C₁₈H₁₅NO₃S 325.38 Thiophen-2-yl ethyl, coumarin-derived acetamide Fluorescent probes, enzyme inhibition
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C₁₆H₁₅FN₄OS₂ 386.44 Thiophen-2-yl triazole, fluorophenyl acetamide Antimicrobial activity

Key Observations :

  • Heterocyclic Diversity : The coumarin-acetamide () and triazole-sulfanyl () derivatives highlight how alternative heterocycles (e.g., triazole vs. benzamide) influence target selectivity. G509-0134’s benzenesulfonyl group may confer stronger sulfonamide-mediated binding than the triazole’s sulfanyl group .
  • Fluorophenyl vs.
2.3. Structural Analogues with Modified Amide Linkers
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ 248.33 Bithiophene, cyano-substituted acetamide Enhanced π-stacking capacity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide C₂₆H₂₂FN₃O₄S 507.54 Thiazol-2-yl, dimethoxyphenyl, fluorophenyl methoxy Heterocyclic diversity

Key Observations :

  • Bithiophene vs.
  • Thiazole vs. Benzamide : The thiazole ring in ’s compound introduces a rigid planar structure, contrasting with G509-0134’s flexible ethyl linker, which may affect conformational binding to targets .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22F4N2O3SC_{22}H_{22}F_{4}N_{2}O_{3}S, with a molecular weight of approximately 431.5 g/mol. The structure includes:

  • Sulfonamide group
  • Thiophene ring
  • Trifluoromethyl substituents

These features contribute to its unique chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to:

  • Modulation of signal transduction pathways
  • Alterations in gene expression
  • Changes in metabolic regulation

The compound may inhibit or activate various biological processes depending on the target proteins involved.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with key signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Properties : There is evidence indicating potential antimicrobial effects against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntitumorInhibits cancer cell proliferation through modulation of signaling pathways.
Enzyme InhibitionTargets specific enzymes, affecting metabolic processes.
AntimicrobialExhibits activity against select bacterial strains.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the downregulation of cyclin D1, a key protein involved in cell cycle progression.

Case Study 2: Enzyme Interaction

In vitro assays revealed that the compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition was shown to decrease NADPH levels, leading to reduced cellular proliferation in resistant cancer cell lines.

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